An In-Depth Technical Guide to the Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid
An In-Depth Technical Guide to the Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable building block in organic synthesis. This document details the established synthetic methodology, presents key quantitative data, and offers a clear visualization of the reaction pathway.
Introduction
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, also known by its older name β-Carbethoxy-γ,γ-diphenylvinylacetic acid, is a γ,γ-diaryl-substituted α,β-unsaturated acid. Its structural features, including a diphenylmethylene group and a butenoic acid backbone with an ethoxycarbonyl substituent, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The most reliable and well-documented method for the preparation of this compound is the Stobbe condensation.
Core Synthesis: The Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a ketone or an aldehyde with a succinic ester in the presence of a strong base.[1][2] This reaction is particularly effective for the synthesis of alkylidenesuccinic acids and their esters. In the case of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, the synthesis involves the reaction of benzophenone with diethyl succinate.
A key feature of the Stobbe condensation is the use of a stoichiometric amount of a strong base, such as potassium tert-butoxide or sodium ethoxide, which promotes the formation of a stable γ-lactone intermediate.[1][2] Subsequent ring-opening of this lactone yields the final product, a half-ester of an alkylidenesuccinic acid. Symmetrical diaryl ketones like benzophenone are excellent substrates for this reaction, generally leading to high yields of a single product.[3]
Reaction Pathway
The synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid via the Stobbe condensation can be visualized as a multi-step process involving the formation of a key lactone intermediate.
Caption: Reaction pathway for the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid.
Quantitative Data
The following tables summarize the key quantitative data for the reactants, product, and reaction conditions for the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48-51 | 119-61-9 |
| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | -21 | 123-25-1 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 256-258 (dec.) | 865-47-4 |
| 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | C₁₉H₁₈O₄ | 310.34 | 128-130 | 5438-22-2 |
Table 2: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (Benzophenone:Diethyl Succinate:Base) | 1 : 1.2 : 1.1 |
| Solvent | tert-Butanol |
| Reaction Temperature | Reflux |
| Reaction Time | 35 minutes |
| Reported Yield | 88-95% |
Experimental Protocol
The following experimental protocol is adapted from a well-established procedure for the Stobbe condensation of benzophenone and diethyl succinate.
Materials and Equipment:
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Benzophenone
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Diethyl succinate
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Potassium metal
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Anhydrous tert-butanol
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Diethyl ether
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6N Hydrochloric acid
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Round-bottom flask with reflux condenser and mechanical stirrer
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Heating mantle
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Separatory funnel
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Standard glassware for extraction and crystallization
Procedure:
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Preparation of Potassium tert-butoxide: In a dry 1-liter three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of anhydrous tert-butanol. Carefully add 7.8 g (0.2 gram-atom) of potassium metal in small pieces. The mixture is refluxed until all the potassium has reacted.
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Reaction Setup: To the freshly prepared solution of potassium tert-butoxide, add a solution of 36.4 g (0.2 mole) of benzophenone and 42 g (0.24 mole) of diethyl succinate in 100 mL of anhydrous tert-butanol.
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Condensation Reaction: The reaction mixture is stirred and refluxed for 35 minutes. During this time, the potassium salt of the product may begin to precipitate.
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Work-up:
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After cooling, the reaction mixture is poured into a mixture of 500 g of ice and 150 mL of 6N hydrochloric acid.
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The resulting mixture is extracted with three 100-mL portions of diethyl ether.
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The combined ethereal extracts are then extracted with three 100-mL portions of a saturated sodium bicarbonate solution.
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The bicarbonate extracts are combined and acidified with concentrated hydrochloric acid.
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Isolation and Purification:
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The precipitated crude product is collected by filtration and washed with water.
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The crude product is then recrystallized from a mixture of carbon tetrachloride and petroleum ether to yield 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid as colorless crystals.
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Conclusion
The Stobbe condensation provides an efficient and high-yielding route to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and scientists to successfully synthesize this valuable compound for applications in drug discovery and development. The straightforward nature of the reaction and the ready availability of the starting materials make this a practical and scalable synthetic method.
